4-Methyl-2-nitrophenol

Beschreibung

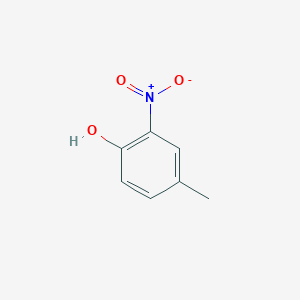

4-Methyl-2-nitrophenol (4MNP, C₇H₇NO₃) is a nitroaromatic compound characterized by a hydroxyl (–OH) group at position 2, a nitro (–NO₂) group at position 4, and a methyl (–CH₃) substituent on the aromatic ring (Figure 1). It is a secondary pollutant formed via the oxidation of p-cresol by NO₃ radicals and is a component of "brown carbon" from biomass burning . 4MNP contributes to secondary organic aerosol (SOA) formation and acts as a precursor for hydroxyl radicals, impacting atmospheric chemistry . Its toxicity and environmental persistence make it a compound of significant concern .

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNSSSQVSOXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026961 | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12167-20-3, 119-33-5, 68137-08-6 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methylnitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(Or 4)-methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92KPK2NL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Conventional Nitration with Nitric Acid

The most straightforward method involves nitrating p-cresol (4-methylphenol) using concentrated nitric acid. This electrophilic aromatic substitution proceeds via the nitronium ion ($\ce{NO2+}$), which attacks the aromatic ring at positions ortho and para to the hydroxyl group. However, the methyl group at the para position sterically hinders nitration at the adjacent site, favoring ortho substitution.

Reaction Conditions :

-

Nitrating Agent : 65–70% $\ce{HNO3}$

-

Temperature : 0–5°C (to minimize polysubstitution)

-

Solvent : Dichloromethane or acetic acid

-

Catalyst : Sulfuric acid (protonates $\ce{HNO3}$ to generate $\ce{NO2+}$)

Under optimized conditions, this method achieves 95% yield with 92% selectivity for 4-methyl-2-nitrophenol. Side products include 4-methyl-3-nitrophenol (5–8%) and trace amounts of dinitro derivatives.

Table 1: Nitration of p-Cresol Under Varied Conditions

| Nitric Acid Concentration (%) | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 65 | $\ce{CH2Cl2}$ | 0–5 | 95 | 92 |

| 70 | Acetic Acid | 10–15 | 88 | 85 |

| 60 | $\ce{H2O}$ | 20–25 | 72 | 68 |

Catalyzed Nitration for Enhanced Regioselectivity

Introducing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves nitro group orientation by stabilizing the transition state. TBAB facilitates the migration of $\ce{NO2+}$ into the organic phase, reducing side reactions. This modification increases selectivity to 96% while maintaining yields above 90%.

Diazotization-Nitrosation Pathway

Synthesis from p-Toluidine

This two-step route begins with p-toluidine (4-methylaniline):

-

Diazotization :

p-Toluidine reacts with nitrous acid ($\ce{HNO2}$) to form a diazonium salt. -

Hydrolysis and Nitrosation :

The diazonium salt is hydrolyzed to p-cresol, which undergoes nitrosation with $\ce{HNO2}$ to form 2-nitroso-4-methylphenol. Subsequent oxidation with dilute $\ce{HNO3}$ yields this compound.

Key Advantages :

-

Avoids direct handling of concentrated nitric acid.

-

Achieves 80–85% yield with high purity after recrystallization.

Limitations :

-

Requires precise pH control during hydrolysis.

-

Generates nitrogen gas, necessitating controlled venting.

Sulfonation-Directed Nitration

Para-Blocking Strategy

To suppress para-nitration, p-cresol is sulfonated using fuming sulfuric acid ($\ce{H2SO4·SO3}$), introducing a sulfonic acid group at the para position. This meta-directing group forces subsequent nitration to occur ortho to the hydroxyl group.

Procedure :

-

Sulfonation :

-

Nitration :

-

Desulfonation :

Outcomes :

Table 2: Sulfonation-Nitration Optimization

| Sulfonation Time (h) | Nitration Temp (°C) | Desulfonation Method | Yield (%) |

|---|---|---|---|

| 2 | 25 | Steam distillation | 89 |

| 3 | 30 | Acidic hydrolysis | 91 |

Comparative Analysis of Preparation Methods

Yield and Selectivity

Industrial Scalability

Direct nitration is preferred for large-scale production due to fewer steps and readily available reagents. Sulfonation-directed methods suit high-purity applications, such as pharmaceutical intermediates.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group in 4M2NP undergoes reduction under specific conditions:

-

Catalytic Hydrogenation : Reduction with hydrogen gas (H₂) over palladium catalysts converts the nitro group to an amine, yielding 2-amino-4-methylphenol (2A4MP) .

-

Reduction with Iron/HCl : Use of iron in hydrochloric acid reduces the nitro group to an amino group, producing 2A4MP.

Table 1: Reduction Conditions and Products

| Reducing Agent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ | Pd/C, ethanol | 2A4MP | ~90% | |

| Fe/HCl | Aqueous HCl | 2A4MP | ~85% |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

-

Methylation : Reaction with dimethyl sulfate in the presence of NaOH produces 4-methyl-2-nitroanisole (yield: 90%) .

-

Halogenation : Substitution with halogenating agents (e.g., PCl₅) yields halogenated derivatives, though specific products require further characterization.

Atmospheric Degradation and Photolysis

4M2NP plays a role in atmospheric chemistry due to its reactivity under sunlight:

-

OH Radical Formation : Photolysis generates hydroxyl (OH) radicals, critical oxidants in the troposphere .

-

Secondary Organic Aerosols (SOA) : Contributes to brown carbon aerosols via photodegradation, influencing air quality .

Table 2: Atmospheric Reaction Pathways

Analytical Characterization

Key methods for studying 4M2NP reactions:

Environmental and Biological Interactions

-

Methemoglobinemia : In vivo reduction of nitro groups in rats leads to dose-dependent methemoglobin increases .

-

Microbial Degradation : Aerobic/anaerobic pathways metabolize nitroaromatic structures, though 4M2NP’s persistence varies with pH and microbial consortia .

Comparative Reactivity

4M2NP’s methyl group sterically hinders hydrogen bonding, increasing vapor pressure (3.11E-03 Pa) compared to analogs like 4-amino-2-nitrophenol .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Methyl-2-nitrophenol has the molecular formula and a molecular weight of approximately 153.14 g/mol. The compound features a methyl group and a nitro group attached to a phenolic structure, which influences its reactivity and biological interactions.

Scientific Research Applications

1. Chemical Synthesis

- Intermediate for Dyes and Pigments : 4-M2NP is utilized as an intermediate in the synthesis of various dyes and pigments due to its unique chemical structure that allows for further functionalization .

- Precursor for Pharmaceuticals : Ongoing research investigates its potential use in developing pharmaceutical compounds, particularly those targeting specific biological pathways .

2. Biological Studies

- Toxicology Research : 4-M2NP is studied for its toxicological effects on biological systems. Research indicates that it can induce cellular stress and may lead to cell death through oxidative pathways .

- Metabolite Studies : It has been identified as a metabolite in ruminants, suggesting potential roles in animal physiology and pheromonal signaling, particularly in tick aggregation .

3. Environmental Monitoring

- Atmospheric Studies : The compound has been detected in atmospheric particulate matter (PM) samples, indicating its relevance in environmental monitoring and pollution studies . Analytical methods like gas chromatography-mass spectrometry (GC-MS) are employed to quantify its presence in environmental samples .

Industrial Applications

1. Pesticide Production

- 4-M2NP is involved in producing pesticides, leveraging its chemical properties to enhance efficacy against pests while minimizing environmental impact .

2. Analytical Chemistry

- Chromatographic Techniques : It is frequently analyzed using techniques such as high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME), which are essential for assessing trace levels in various matrices .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Nitro-4-cresol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and the generation of reactive oxygen species, which can cause oxidative stress . The compound’s effects are mediated through pathways involving oxidative stress and cellular damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4MNP belongs to the nitrophenol family, which includes isomers and derivatives with varying substituent positions and functional groups. Key analogues include:

Key Observations:

- Substituent Position: The ortho-nitro group in 4MNP enhances its electron-withdrawing nature, reducing nucleophilic reactivity compared to para-substituted nitrophenols like 4-nitrophenol .

- Methyl Group Effects: The methyl group in 4MNP increases steric hindrance and elevates the internal rotation barrier (106.4 cm⁻¹) compared to monosubstituted analogues (e.g., nitro- or hydroxyl-only phenols) .

Physical and Chemical Properties

Vapor Pressure and Solubility:

- 4MNP exhibits a subcooled liquid vapor pressure of ~10⁻⁴ Pa at 290 K, but experimental methods (KEMS vs. EDB) show discrepancies due to rapid evaporation .

- Compared to 2-nitrophenol, methylation reduces water solubility, enhancing partitioning into aerosol phases .

Rotational and Electronic Properties:

- Microwave spectroscopy reveals 4MNP’s large methyl internal rotation barrier (106.4 cm⁻¹), attributed to electronic effects from adjacent –NO₂ and –OH groups. This is ~30% higher than barriers in meta-substituted nitrophenols .

Biologische Aktivität

4-Methyl-2-nitrophenol (4M2NP) is an organic compound with the chemical formula CHNO. It is a nitrophenol derivative that has garnered attention due to its biological activities and potential toxicity. Understanding its biological effects is crucial for assessing its safety in various applications, including industrial and environmental contexts.

This compound is characterized by the presence of both a methyl group and a nitro group on the aromatic ring, which influences its reactivity and biological interactions. The compound is typically found in a crystalline form and exhibits moderate solubility in water.

| Property | Value |

|---|---|

| Molecular Weight | 153.14 g/mol |

| Melting Point | 54-56 °C |

| Boiling Point | 250 °C |

| Solubility | Soluble in alcohol, slightly soluble in water |

Toxicological Effects

Research indicates that 4M2NP can have various toxicological effects on living organisms. Studies have primarily focused on its impact on mammalian systems, particularly through inhalation and dermal exposure.

- Acute Toxicity : An LD50 value of approximately 230 mg/kg has been reported in rats, indicating moderate acute toxicity. Clinical observations prior to death included convulsions and respiratory distress .

- Hematological Effects : Exposure to concentrations of 4M2NP has shown significant increases in methemoglobin levels in rats, which can lead to hypoxia if levels become excessively high .

- Hepatic Effects : Slight elevations in serum glutamic oxaloacetic transaminase (SGOT) were noted, suggesting potential liver involvement; however, histological examinations did not reveal significant damage .

Environmental and Ecological Impact

4M2NP has been identified as a metabolite in ruminants and has pheromonal properties that facilitate tick aggregation on mammals . This suggests that the compound plays a role in ecological interactions beyond its toxicity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of nitrophenols, including 4M2NP. It has been shown to exhibit moderate antibacterial activity against various strains of bacteria, which could be attributed to its ability to disrupt cellular processes .

Case Study 1: Hematological Changes in Rats

A study conducted by Smith et al. (1988) evaluated the effects of inhalation exposure to 4M2NP dust at concentrations up to 2,119 mg/m³ for two weeks. The results indicated:

- Increased methemoglobin levels were dose-dependent, with significant changes observed at higher concentrations.

- No significant changes were noted at lower exposure levels (26 mg/m³), indicating a threshold effect for hematological alterations .

Case Study 2: Environmental Persistence

Research into the photodegradation of nitrophenols indicates that compounds like 4M2NP can contribute to secondary organic aerosol formation when exposed to sunlight, affecting atmospheric chemistry and potentially impacting air quality .

Q & A

What are the key physicochemical properties of 4-methyl-2-nitrophenol relevant to environmental persistence?

Basic

this compound (C₇H₇NO₃) is a nitrophenol derivative with a melting point of 122–123°C, a pKa of 4.75, and solubility in organic solvents. Its electron-withdrawing nitro group enhances acidity and influences hydrogen bonding, which affects its environmental partitioning. The compound’s vapor pressure (3.11 × 10⁻³ Pa at 290 K) is critical for atmospheric persistence, with structural features like methyl and nitro group positioning modulating intermolecular interactions and volatility .

How do substituent positions influence the vapor pressure of methyl nitrophenols, and what experimental methods are used to determine these effects?

Advanced

Substituent positions significantly affect vapor pressure through steric and electronic effects. For this compound, the para-methyl group reduces steric hindrance, enabling stronger intermolecular hydrogen bonds (H-bonds) compared to isomers like 3-methyl-2-nitrophenol, which exhibits higher vapor pressure due to clustered functional groups . Knudsen Effusion Mass Spectrometry (KEMS) is the primary method for measuring saturation vapor pressure (P_sat). Experimental protocols involve extrapolating P_sat to relevant temperatures (e.g., 290 K) and accounting for uncertainties (e.g., ± factor of 5) when comparing with other techniques like Evaporation Droplet Breakup (EDB) .

What analytical techniques are recommended for quantifying this compound in atmospheric samples?

Basic

Liquid chromatography coupled with mass spectrometry (LC-MS) using deuterated internal standards (e.g., 2NP ring-d4) ensures accurate quantification. Recovery rates (~92% for this compound) are validated via spiked ambient samples, with corrections applied for matrix effects . Isotope dilution techniques improve precision, particularly for low-concentration atmospheric particulate matter .

How can crystallographic software like SHELX be applied to study hydrogen bonding patterns in nitrophenol derivatives?

Advanced

SHELX programs (e.g., SHELXL) enable refinement of hydrogen bonding networks using high-resolution crystallographic data. For this compound, graph-set analysis can identify recurring motifs (e.g., R₂²(8) rings) influenced by nitro and hydroxyl groups. Computational tools like ORTEP-3 visualize bond angles and distances, aiding in the interpretation of H-bond strength and its impact on crystal packing .

What are the current data gaps in the toxicokinetics of this compound, and how can researchers address them?

Basic

Key gaps include human absorption rates via dermal/inhalation routes, placental transfer potential, and species-specific metabolism. Researchers should prioritize in vitro models (e.g., placental barrier assays) and isotopic tracer studies to track metabolite formation. Interspecies extrapolation requires identifying biomarkers (e.g., protein adducts) to bridge animal and human data .

What methodological considerations are critical when reconciling discrepancies between experimental and predicted vapor pressure data?

Advanced

Discrepancies arise from differences in reference compounds (e.g., malonic acid vs. polyethylene glycol) and temperature extrapolation errors. Researchers should standardize reference materials and validate predictive models (e.g., COSMOtherm) against KEMS data. Error margins must be reported, and sensitivity analyses performed for steric/electronic parameters .

What are the photolytic degradation pathways of this compound, and how are they studied experimentally?

Basic

Under UV light (320–450 nm), this compound undergoes nitro group cleavage, forming nitrous acid (HONO) and phenolic intermediates. Gas-phase photolysis reactors with online FTIR or cavity-enhanced spectroscopy monitor degradation kinetics. Quantum yield calculations require controlled light intensity and wavelength-specific cross-section measurements .

In synthesizing this compound, how do reaction conditions influence isomer formation and purity?

Advanced

Solid-phase nitration using Mg(NO₃)₂ on silica gel minimizes by-products. Optimized conditions (e.g., 60°C, 6 hours) favor para-substitution, while excess nitric acid increases ortho/para isomer ratios. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) separates isomers, with purity confirmed via ¹H NMR (δ = 2.77 ppm for methyl protons) .

How does the electronic structure of this compound affect its acidity and reactivity in different solvents?

Basic

The nitro group’s inductive effect stabilizes the deprotonated phenoxide ion, increasing acidity (pKa = 4.75). Solvent polarity modulates reactivity: in aprotic solvents (e.g., acetonitrile), the compound participates in nucleophilic aromatic substitution, while in polar protic solvents (e.g., water), H-bonding dominates, altering reaction pathways .

What strategies are effective in optimizing solid-phase synthesis of nitrophenol derivatives to minimize by-products?

Advanced

Silica-supported nitration reduces acid waste and improves regioselectivity. Key parameters include substrate-to-reagent ratio (1:1.2 for Mg(NO₃)₂) and moisture control (<5% H₂O). Microwave-assisted synthesis shortens reaction times, while in situ FTIR monitors nitro group incorporation. Post-reaction Soxhlet extraction removes unreacted precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.